N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 1H-imidazole core substituted at position 1 with a furan-2-ylmethyl group and at position 2 with a sulfanylacetamide linker. The 4-acetylphenyl group on the acetamide moiety distinguishes it from related compounds. Imidazole-based derivatives are widely explored for antimicrobial, antiparasitic, and anticancer activities due to their ability to interact with biological targets such as enzymes and DNA . The furan substitution may enhance bioavailability, as furan rings serve as bioisosteres for aromatic systems, improving solubility and metabolic stability .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13(22)14-4-6-15(7-5-14)20-17(23)12-25-18-19-8-9-21(18)11-16-3-2-10-24-16/h2-10H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCGPZISZGQPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of 1-[(furan-2-yl)methyl]-1H-imidazole. This can be achieved through the reaction of furfural with glyoxal and ammonia under acidic conditions to form the imidazole ring.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under basic conditions to form the thioether linkage.
Acetylation: The final step involves the acetylation of the aromatic amine (4-aminophenyl) using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form saturated imidazoline derivatives.
Substitution: The aromatic acetyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its imidazole and furan moieties, which are known to exhibit various biological activities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking substrate access. The furan ring may also contribute to binding affinity through π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Substituent Effects: Furan vs. Phenylsulfonyl: The furan-2-ylmethyl group may reduce steric hindrance compared to bulkier substituents like phenylsulfonylmethyl (), enhancing membrane permeability . Acetylphenyl vs. Nitrophenyl: The 4-acetylphenyl group likely improves metabolic stability over nitro-substituted analogs, which are associated with mutagenicity risks . Sulfanyl vs.
Biological Activity
N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 390.5 g/mol. The structure features an acetylphenyl group, an imidazole ring, and a furan moiety, which are known for their diverse biological activities.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes by binding to their active sites, thereby preventing substrate interaction.
- Antimicrobial Activity : Compounds containing imidazole and furan rings often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit vital metabolic processes.
- Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of compounds similar to this compound. For instance, compounds with imidazole and furan moieties have exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity. A study reported that derivatives with structural similarities showed IC50 values less than that of doxorubicin in Jurkat and HT29 cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, a series of phenylthiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing comparable or superior activity to standard antibiotics like norfloxacin.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of various imidazole derivatives, one compound with a similar structure was found to induce apoptosis in A431 cells with an IC50 value significantly lower than that of conventional chemotherapeutics .
- Antibacterial Screening : A series of sulfanylacetamides were screened for antibacterial activity. Compounds structurally related to this compound showed promising results against resistant bacterial strains, highlighting the potential for development as new antimicrobial agents.
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic methodologies are commonly used to prepare N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or thioether coupling. A general approach involves:
Thiol Activation : Reacting 1-[(furan-2-yl)methyl]-1H-imidazole-2-thiol with a chloroacetamide derivative (e.g., 2-chloro-N-(4-acetylphenyl)acetamide) in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous DMF or acetone .
Optimization : Ultrasonication (35 kHz) with DMAP/Et₃N as a catalyst reduces reaction times from hours to minutes while maintaining yields >75% . Temperature control (40–60°C) and inert atmospheres prevent oxidation of the thiol group.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields pure product.
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation, and what key data confirm the compound’s identity?
Answer:
- 1H/13C NMR : Key signals include:
- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths (e.g., C–S bond: ~1.81 Å) and dihedral angles between the acetylphenyl and imidazole-furan moieties .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., ~383 g/mol).
Advanced: How can computational modeling predict the compound’s bioactivity, and what docking parameters enhance accuracy?
Answer:
- Target Selection : Prioritize proteins with structural homology to known acetamide-binding enzymes (e.g., cyclooxygenase COX-1/2 ).
- Docking Workflow :
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
- Grid Box Definition : Center the grid on catalytic sites (e.g., COX-1’s Tyr385/Ser530 residues) with dimensions 20×20×20 ų.
- Scoring Functions : Use AutoDock Vina’s affinity scores (ΔG < −7 kcal/mol suggests strong binding) .
- Validation : Compare docking poses with crystallographic data of analogous compounds (e.g., fluorophenyl-imidazole derivatives ).
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Assay Variability : Normalize data using internal controls (e.g., IC50 values against reference inhibitors like celecoxib for COX-2 ).
- Structural Heterogeneity : Compare substituent effects; for example, methylsulfinyl groups in imidazole derivatives enhance selectivity but reduce solubility .
- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., cell line specificity, incubation time) .
Advanced: What structural features govern the compound’s pharmacokinetics, and how are they evaluated experimentally?
Answer:
- Lipophilicity : The furan-imidazole core increases logP (~2.5), enhancing membrane permeability but risking hepatic metabolism.
- Metabolic Stability :
- Solubility : The acetamide group improves aqueous solubility (~50 µM in PBS pH 7.4), critical for in vivo efficacy .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Answer:
- Core Modifications :
- Functional Group Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
